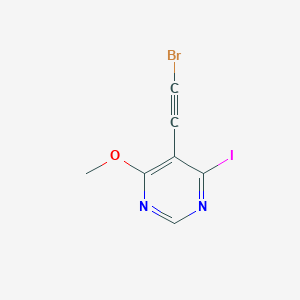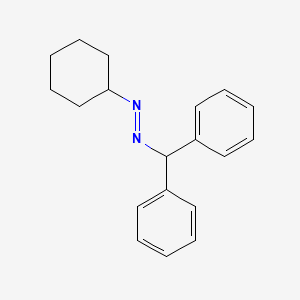![molecular formula C18H15N3O B14409227 3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole CAS No. 82076-05-9](/img/structure/B14409227.png)
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole is a complex organic compound that features both an indole and an oxadiazole moiety The indole structure is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The oxadiazole ring is a five-membered heterocyclic compound containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole typically involves the formation of the oxadiazole ring followed by its attachment to the indole moiety. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which can then be further reacted with indole derivatives to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization would be applied to scale up the laboratory synthesis methods to industrial levels.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may result in the formation of reduced indole derivatives.
Scientific Research Applications
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the oxadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties and applications.
Indole Derivatives: Compounds like tryptophan and serotonin share the indole structure and have significant biological activities.
Uniqueness
3-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-indole is unique due to the combination of the indole and oxadiazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
82076-05-9 |
|---|---|
Molecular Formula |
C18H15N3O |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
5-[2-(1H-indol-3-yl)ethyl]-3-phenyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H15N3O/c1-2-6-13(7-3-1)18-20-17(22-21-18)11-10-14-12-19-16-9-5-4-8-15(14)16/h1-9,12,19H,10-11H2 |
InChI Key |
REWFGEINWIEGIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


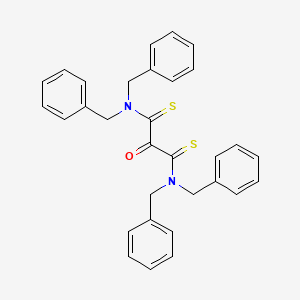
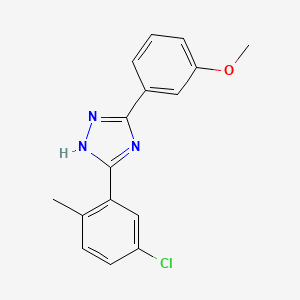

![2-(4-Aminophenyl)-1-butyl-1h-benzo[d]imidazolesulphonic acid](/img/structure/B14409182.png)
![Benzene, [(10-undecenyloxy)methyl]-](/img/structure/B14409192.png)
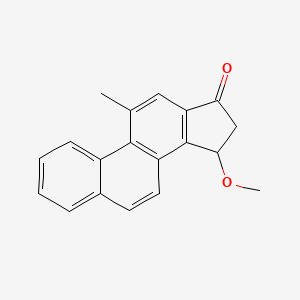

![2-Azaspiro[5.5]undecan-7-ol, 2-methyl-, (6R,7R)-](/img/structure/B14409203.png)

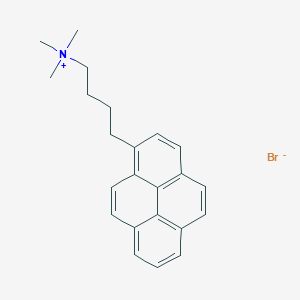
![2'-O-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]uridine](/img/structure/B14409233.png)
![3-Sulfanylidene-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B14409237.png)
